molecular formula C27H33ClO8 B13130896 (R)-3-(4-(2-(4-((S)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate

(R)-3-(4-(2-(4-((S)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate

Cat. No.: B13130896
M. Wt: 521.0 g/mol
InChI Key: HGHVYYKTOXUQNT-FTJBHMTQSA-N
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Description

(R)-3-(4-(2-(4-((S)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is a useful research compound. Its molecular formula is C27H33ClO8 and its molecular weight is 521.0 g/mol. The purity is usually 95%.
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Biological Activity

(R)-3-(4-(2-(4-((S)-2-acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C24H31ClO5\text{C}_{24}\text{H}_{31}\text{ClO}_5

This structure includes multiple functional groups that may contribute to its biological activity, including acetoxy and chloropropoxy groups.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, a recent study on related compounds demonstrated significant antifungal and antibacterial activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as follows:

CompoundMIC (µg/mL)Activity Type
Compound 70.064 (fungi)Antifungal
Compound 200.05 (fungi)Antifungal
Standard: Caspofungin0.32Antifungal
Standard: Kanamycin2.0Antibacterial

These findings suggest that structural features similar to those in our compound may enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of structurally related compounds has also been explored. Some derivatives have shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The inhibition of these cytokines can be quantified through assays measuring TNF-alpha and IL-6 levels in vitro.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation.
  • Membrane Disruption : The presence of hydrophobic groups allows these compounds to interact with microbial membranes, leading to cell lysis.
  • Receptor Modulation : Some derivatives act on specific receptors involved in pain and inflammation pathways, potentially providing analgesic effects.

Case Studies

A notable study evaluated the effects of related compounds on Alzheimer’s disease models, where they demonstrated the ability to inhibit beta-secretase enzyme activity. This inhibition is crucial for reducing amyloid-beta plaque formation, a hallmark of Alzheimer’s pathology .

Properties

Molecular Formula

C27H33ClO8

Molecular Weight

521.0 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate

InChI

InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26+/m1/s1

InChI Key

HGHVYYKTOXUQNT-FTJBHMTQSA-N

Isomeric SMILES

CC(=O)OC[C@@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C

Origin of Product

United States

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